molecular formula C14H20ClNO B12355219 2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one,monohydrochloride

2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one,monohydrochloride

Cat. No.: B12355219
M. Wt: 253.77 g/mol
InChI Key: WDSCWZJLHGNDBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride typically involves the reaction of pyrrolidine with a tolyl-substituted ketone under controlled conditions. Common reagents used in this synthesis include:

  • Pyrrolidine
  • o-Tolyl ketone
  • Acid catalysts (e.g., hydrochloric acid)

The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, although specific uses would require further research.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and ketone group can participate in binding interactions, influencing the activity of the compound. Specific pathways and targets would depend on the context of its use and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of a tolyl group.

    2-(Pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interactions. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

1-(2-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c1-11-7-3-4-8-13(11)14(16)12(2)15-9-5-6-10-15;/h3-4,7-8,12H,5-6,9-10H2,1-2H3;1H

InChI Key

WDSCWZJLHGNDBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)N2CCCC2.Cl

Origin of Product

United States

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